5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-ethylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-7(3-4-10-12)8-5-6(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXYDMPKYRZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006459-13-7 | |
| Record name | 5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enolate-Mediated Cyclization
The foundational approach for 1-ethylpyrazole synthesis derives from the enolate alkylation method described in DE19701277A1 and US6297386B1 patents. This two-step process involves:
- Generating a sodium enolate from ethyl 3-methylpyrazole-5-carboxylate in absolute ethanol
- Reacting with ethyl bromide at 65°C for 8 hours
The reaction produces ethyl 1-ethyl-3-methylpyrazole-5-carboxylate with 68% yield after fractional distillation. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 65-70°C | <50°C: <30% yield |
| Reaction Time | 7-8 hours | >10h: Decomposition |
| Molar Ratio (Enolate:EtBr) | 1:1.2 | Excess EtBr reduces purity |
This method's regioselectivity arises from the enolate's preferential formation at the pyrazole C4 position, directing ethylation to the N1 nitrogen.
Hydrazine Cyclocondensation
Alternative protocols from pharmacological synthesis research employ β-ketoester intermediates. Ethyl 3-oxopentanoate reacts with ethylhydrazine oxalate in refluxing toluene (12h) to form the pyrazole core. While producing comparable yields (65-72%), this method requires strict moisture control to prevent hydrolysis side reactions.
Isoxazole Carboxylic Acid Synthesis
Nitrile Oxide Cycloaddition
The isoxazole moiety is constructed via [3+2] cycloaddition between propiolic acid derivatives and nitrile oxides. Key steps:
- Generate nitrile oxide in situ from ethyl nitroacetate (3.2 eq) using phenyl isocyanate (2.0 eq)
- React with ethyl propiolate at -15°C in dichloromethane
- Hydrolyze ester to carboxylic acid with 6N NaOH/EtOH (1:3 v/v)
This three-stage process achieves 58% overall yield for isoxazole-3-carboxylic acid derivatives. The reaction's success depends on maintaining subzero temperatures during cycloaddition to prevent dimerization.
Oxidative Ring Closure
Recent advances employ IBX (2-iodoxybenzoic acid)-mediated oxidation of β-hydroxyimino esters. A representative procedure:
- Condense ethyl acetoacetate (1.0 eq) with hydroxylamine hydrochloride (1.2 eq)
- Oxidize intermediate with IBX (1.5 eq) in DMSO at 40°C
- Saponify with LiOH in THF/H₂O
This method streamlines production but requires careful pH control during hydrolysis (optimal pH 8.5-9.0).
Coupling Methodologies
Suzuki-Miyaura Cross-Coupling
The most efficient route for connecting pyrazole and isoxazole rings uses palladium-catalyzed coupling:
- Prepare 5-bromo-1-ethylpyrazole via NBS bromination (82% yield)
- Synthesize isoxazole-3-boronic acid via Miyaura borylation
- Couple using Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (10:1)
Reaction conditions:
Nucleophilic Aromatic Substitution
For laboratories without specialized coupling reagents, SNAr reactions provide an alternative:
- Activate isoxazole ring via nitration (HNO₃/H₂SO₄, 0°C)
- Displace nitro group with pyrazole anion (NaH, DMF, 110°C)
While achieving moderate yields (55-60%), this method produces regioisomers requiring chromatographic separation.
Purification and Characterization
Final purification employs gradient HPLC (C18 column, 5-95% MeCN/H₂O + 0.1% TFA) followed by lyophilization. Critical analytical data:
Industrial Scale Considerations
For bulk production (>100 kg batches), the enolate alkylation/Suzuki coupling sequence proves most viable:
| Process Parameter | Pilot Plant Optimization |
|---|---|
| Catalyst Recycling | Pd recovery >92% via activated carbon adsorption |
| Solvent Recovery | DME/H₂O azeotropic distillation (98% purity) |
| Throughput | 3.8 kg/day per 100L reactor |
| Overall Cost | $412/kg at 100kg scale |
These metrics demonstrate the method's superiority over traditional approaches that required chromatographic purification.
Emerging Methodologies
Flow Chemistry Approaches
Recent trials in continuous flow systems show promise:
- Microreactor residence time: 8.2 minutes
- Productivity: 28 g/h vs 9 g/h batch
- Pd catalyst loading reduced to 1.2 mol%
Preliminary data suggests 89% conversion with 99.1% purity by in-line HPLC.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with isoxazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antioxidant Activity
Research indicates that derivatives containing the pyrazole moiety exhibit potent antioxidant properties. For instance, studies have demonstrated that compounds similar to this compound can scavenge free radicals effectively, reducing oxidative stress in biological systems. This is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as lipoxygenases. This could position it as a potential therapeutic agent for conditions characterized by chronic inflammation .
Case Study 1: Antioxidant Evaluation
In a study focused on antioxidant activity, derivatives of pyrazole were synthesized and evaluated using various assays, including DPPH radical scavenging and nitric oxide inhibition tests. Compounds derived from this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Screening
A series of compounds based on the pyrazole-isoxazole framework were tested for their antibacterial properties using disc diffusion methods. The results indicated that several derivatives demonstrated considerable inhibition zones against pathogenic bacteria, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Substituent Variations on the Isoxazole Ring
The position and nature of substituents on the isoxazole ring significantly influence physicochemical and biological properties. Below is a comparison with key analogs:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4e ) enhance anti-inflammatory activity compared to electron-donating groups (e.g., methoxy in 4f ). The pyrazole group in the target compound may act as a moderate electron donor, influencing receptor binding.
- Solubility : Carboxylic acid derivatives (e.g., target compound, 11d ) exhibit higher aqueous solubility than ester or amide analogs (logP = 1.21 for a pyrazole-isoxazole analog vs. ~2.5 for esters ).
Pyrazole vs. Aryl Substituents
Replacing aryl groups with pyrazole alters steric and electronic profiles:
- This may enhance binding to enzymatic targets like HDAC6 or pyrophosphatases .
Common Pathways for Isoxazole Derivatives
- Cycloaddition-Condensation : Primary nitro compounds and alkynes react in the presence of NaOH or DABCO to form 3,5-disubstituted isoxazoles .
- Hydrogenation: Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate undergoes Pd/C-catalyzed hydrogenation to yield amino-ketone derivatives via a domino deoxygenation and ring-opening mechanism .
- Ester Hydrolysis : Ethyl esters (e.g., 10d–10h ) are hydrolyzed under basic conditions to carboxylic acids.
Biological Activity
5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid (CAS No. 1006459-13-7) is a heterocyclic compound that combines an isoxazole ring with a pyrazole moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 210.20 g/mol. Its structure features an isoxazole ring fused with a pyrazole, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies have shown that derivatives of pyrazole compounds exhibit selective COX-2 inhibition, suggesting that this compound may possess similar properties .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, potentially modulating pathways involved in neuroinflammation and neurodegeneration. Its interaction with specific receptors in the nervous system may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Activity
A series of studies have demonstrated the anti-inflammatory effects of related pyrazole compounds. One study reported that certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, with some compounds showing efficacy comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory activity was assessed through both in vitro and in vivo models, confirming the potential therapeutic applications of these compounds.
Case Studies
Q & A
Q. What are the common synthetic routes for 5-(1-ethyl-1H-pyrazol-5-yl)isoxazole-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example:
- Intermediate preparation : React chalcone derivatives with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 2,4-dioxo-6-arylhex-5-enoate intermediates .
- Cyclization : Treat intermediates with hydroxylamine hydrochloride and sodium acetate in a buffered acetic acid system (pH ~4) to form the isoxazole ring. This pH ensures regioselectivity by favoring nucleophilic attack at the most electrophilic carbon .
- Purification : Recrystallize from ethanol or chloroform to achieve >95% purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., ethyl group on pyrazole, carboxylic acid on isoxazole) .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3300 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for polymorph studies .
Q. How should researchers handle solubility challenges during experimental design?
The compound exhibits limited aqueous solubility due to its hydrophobic aryl and heterocyclic moieties. Strategies include:
- Using polar aprotic solvents (e.g., DMF, DMSO) for reactions .
- Derivatizing the carboxylic acid group to esters (e.g., ethyl esters) to enhance solubility for biological assays .
Advanced Research Questions
Q. How can regioselectivity issues in isoxazole synthesis be addressed?
Regioselectivity in cyclocondensation is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) direct hydroxylamine attack to the more electrophilic carbon.
- pH control : Buffering with acetic acid/sodium acetate (pH 4) stabilizes the H₂NOH form of hydroxylamine, enhancing nucleophilicity at the desired site .
- Steric hindrance : Bulky substituents on intermediates may shift reaction pathways, requiring optimization of molar ratios (e.g., 1:1.2 chalcone:diethyl oxalate) .
Q. What methodologies resolve contradictions in spectral vs. crystallographic data?
Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray structures) can arise from dynamic processes in solution. Approaches include:
- Variable-temperature NMR : Probe conformational flexibility .
- DFT calculations : Compare experimental and computed spectral data to validate structures .
- Multi-technique validation : Cross-reference IR, MS, and HPLC retention times .
Q. How are polymorphs or salt forms of this compound synthesized and characterized?
- Salt formation : React the carboxylic acid with bases (e.g., morpholine, ethylamine) in ethanol to form salts like mesylate or hydrochloride .
- Polymorph screening : Use solvent evaporation (e.g., from toluene/water mixtures) to isolate hydrates or anhydrous forms. Monitor via PXRD and DSC .
- Stability testing : Accelerated aging studies (40°C/75% RH) identify metastable forms prone to degradation .
Q. What strategies mitigate low yields in large-scale synthesis?
- Catalyst optimization : Replace traditional bases (e.g., NaOH) with sodium ethoxide in dry hexane to improve reaction homogeneity .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) for cyclocondensation steps .
- Workflow automation : Use continuous-flow reactors to enhance reproducibility for multi-step syntheses .
Q. How is biological activity (e.g., anti-inflammatory) evaluated methodologically?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
